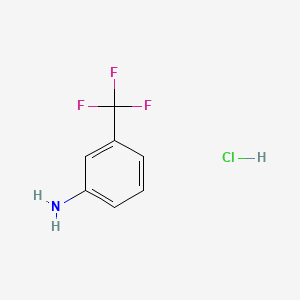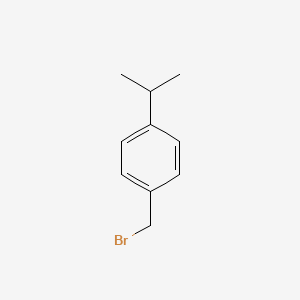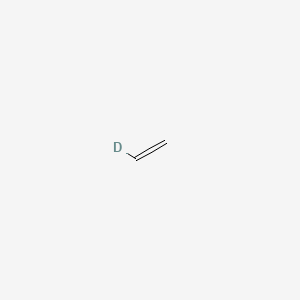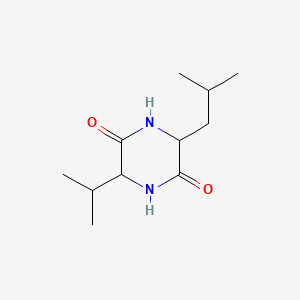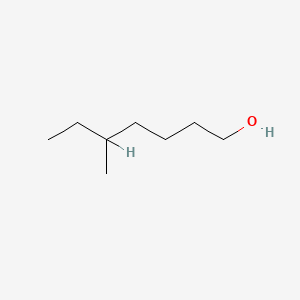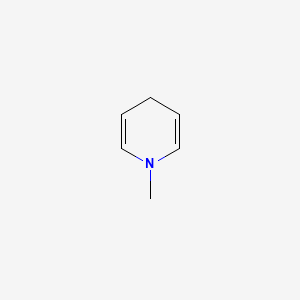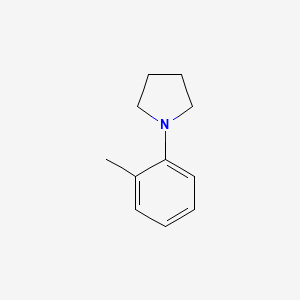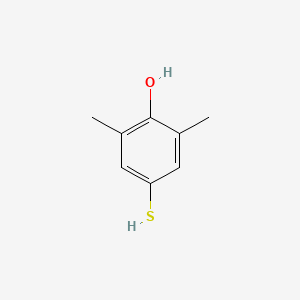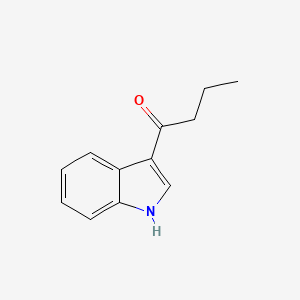
1-(1H-Indol-3-yl)butan-1-one
Overview
Description
“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . It is also known by its CAS Number 22582-67-8 .
Molecular Structure Analysis
The molecular structure of “1-(1H-Indol-3-yl)butan-1-one” is based on the indole ring system, which is one of the most abundant and important heterocycles in nature .
Chemical Reactions Analysis
Indole derivatives, including “1-(1H-Indol-3-yl)butan-1-one”, exhibit wide-ranging biological activity . They are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .
Physical And Chemical Properties Analysis
“1-(1H-Indol-3-yl)butan-1-one” is a compound with the molecular formula C12H13NO and a molecular weight of 187.238 . More detailed physical and chemical properties are not available in the current literature.
Scientific Research Applications
Antimicrobial Activity
Indole derivatives have been recognized for their potential in treating bacterial infections. For instance, compounds with an indole structure have shown promising results against various strains of Mycobacterium, including M. tuberculosis H37Rv and MDR-TB strains .
Anti-inflammatory and Analgesic Properties
Some indole derivatives exhibit significant anti-inflammatory and analgesic activities. They have been compared with standard drugs like indomethacin and celecoxib, indicating their potential as alternatives for pain and inflammation management .
Cancer Treatment
The presence of indole moieties in compounds is associated with the treatment of cancer cells. Indoles, both natural and synthetic, are being increasingly studied for their efficacy against different types of cancer .
Synthesis of Bioactive Compounds
Indoles are integral in synthesizing various bioactive compounds. For example, a three-component reaction involving indoles has been used to create functionalized indolin-2-ones, which have potential applications in medicinal chemistry .
Antitubercular Activity
Indole-based compounds have also been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis in both active and dormant states .
Future Directions
The indole ring system, which is a part of “1-(1H-Indol-3-yl)butan-1-one”, continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis .
Mechanism of Action
Target of Action
1-(1H-Indol-3-yl)butan-1-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound’s primary targets could be a wide range of proteins or enzymes involved in these biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that 1-(1H-Indol-3-yl)butan-1-one could interact with its targets in a similar manner, leading to changes in their biological activities.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they could affect the viral replication pathway . Similarly, 1-(1H-Indol-3-yl)butan-1-one could affect various biochemical pathways, leading to downstream effects such as inhibition of viral replication or other biological processes.
Pharmacokinetics
The compound’s molecular weight, as reported, is 187238 , which is within the optimal range for drug-like molecules, suggesting it could have favorable ADME properties
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have various molecular and cellular effects depending on the specific targets and pathways it affects.
Action Environment
The action, efficacy, and stability of 1-(1H-Indol-3-yl)butan-1-one could be influenced by various environmental factors. For instance, some reactions involving indole derivatives have been reported to proceed efficiently under neat conditions This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances
properties
IUPAC Name |
1-(1H-indol-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCIKJSJRJTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177106 | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indol-3-yl)butan-1-one | |
CAS RN |
22582-67-8 | |
| Record name | 1-(1H-Indol-3-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22582-67-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Indol-3-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-3-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



